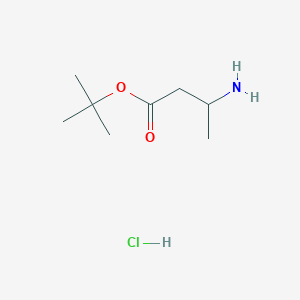

Tert-butyl 3-aminobutanoate hydrochloride

Übersicht

Beschreibung

Tert-butyl 3-aminobutanoate hydrochloride is a chemical compound with the molecular formula C8H17NO2·HCl. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity. The compound is typically found as a white crystalline powder and is known for its stability under standard storage conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tert-butyl 3-aminobutanoate hydrochloride can be synthesized through the esterification of 3-aminobutanoic acid with tert-butanol in the presence of an acid catalyst. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as additional reagents . The reaction proceeds under mild conditions and yields the desired ester in good quantities.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale esterification reactors. The process typically includes the continuous addition of tert-butanol and 3-aminobutanoic acid, along with the acid catalyst, to ensure a steady production rate. The product is then purified through crystallization and filtration to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 3-aminobutanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form primary amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Primary amines and alcohols.

Substitution: Various substituted amines and esters.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Tert-butyl 3-aminobutanoate hydrochloride serves as a significant synthetic intermediate in the production of various pharmaceuticals. Its structural features make it suitable for synthesizing compounds with therapeutic properties.

- Synthetic Intermediates : The compound is utilized in the synthesis of amino acid derivatives, which are crucial for developing drugs targeting neurological disorders and metabolic diseases. For instance, it can be transformed into other bioactive molecules through various chemical reactions, including acylation and alkylation processes .

- Case Study : A study demonstrated the effectiveness of this compound in synthesizing derivatives of gamma-aminobutyric acid (GABA), a neurotransmitter involved in regulating neuronal excitability throughout the nervous system. The derivatives showed enhanced binding affinity to GABA receptors, indicating potential use in treating anxiety and epilepsy .

Agrochemical Development

The compound also plays a role in the agrochemical industry, particularly in the development of herbicides and pesticides.

- Herbicide Synthesis : this compound can be used as a building block for creating herbicides that target specific plant enzymes, thereby reducing crop competition from weeds without harming the crops themselves. Its application in this area is supported by its ability to form stable complexes with various active ingredients .

- Case Study : Research indicated that formulations containing this compound exhibited improved efficacy against common agricultural pests, suggesting its potential as an environmentally friendly alternative to conventional agrochemicals .

Biochemical Research

In biochemical research, this compound is employed for studying enzyme mechanisms and metabolic pathways.

- Enzyme Inhibition Studies : The compound has been used to investigate the inhibition mechanisms of certain enzymes involved in amino acid metabolism. Its structural similarity to natural substrates allows researchers to explore competitive inhibition dynamics effectively .

- Case Study : A comprehensive study highlighted how this compound inhibited specific enzymes within the urea cycle, providing insights into metabolic disorders associated with amino acid metabolism. This research contributes to understanding how alterations in enzyme activity can lead to clinical conditions like hyperammonemia .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of tert-butyl 3-aminobutanoate hydrochloride involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that participate in biochemical pathways. It can also interact with receptors and ion channels, modulating their activity and influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 4-aminobutyrate hydrochloride

- 3-(methylamino)propionic acid

- 4-(Methylamino)butyric acid hydrochloride

- β-Alanine t-butyl ester hydrochloride

- Methyl 6-aminohexanoate hydrochloride

Uniqueness

Tert-butyl 3-aminobutanoate hydrochloride is unique due to its tert-butyl ester group, which provides steric hindrance and enhances the compound’s stability. This structural feature makes it particularly useful in synthetic chemistry, where it can serve as a protected intermediate that can be selectively deprotected under specific conditions .

Biologische Aktivität

Tert-butyl 3-aminobutanoate hydrochloride is a compound with significant biological activity, particularly in pharmacological and biochemical contexts. This article explores its properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₈H₁₈ClNO₂

- Molecular Weight : 195.69 g/mol

- CAS Number : 58640-01-0

- PubChem ID : 24750478

- Solubility : High gastrointestinal absorption, permeable across the blood-brain barrier (BBB) .

This compound acts primarily as a prodrug. It is metabolized into active forms that can exert various biological effects. The compound's structure allows it to interact with various biological targets, including neurotransmitter systems and metabolic pathways.

Pharmacological Effects

- Neuroprotective Effects : Research indicates that derivatives of aminobutanoate compounds exhibit neuroprotective properties, potentially beneficial in conditions like neurodegenerative diseases .

- Antioxidant Activity : The compound has shown potential antioxidant properties, reducing oxidative stress in cellular models .

- Anti-inflammatory Properties : Studies have demonstrated that this compound can modulate inflammatory responses, suggesting its utility in treating inflammatory diseases .

Study on Neuroprotection

A study published in Scientific Reports examined the neuroprotective effects of aminobutanoate derivatives. The research highlighted that these compounds could protect neuronal cells from oxidative damage, supporting their potential use in neurodegenerative disorders .

Antioxidant and Anti-inflammatory Activity

In a recent investigation, the antioxidant and anti-inflammatory activities of several aminobutanoate derivatives were assessed. The findings indicated that this compound significantly reduced inflammation markers in vitro, showcasing its therapeutic potential .

Data Table: Biological Activities of this compound

Q & A

Q. Basic: What are the standard methods for synthesizing tert-butyl 3-aminobutanoate hydrochloride, and how can enantiomeric purity be ensured?

The synthesis typically involves coupling tert-butyl esters with protected amino acid derivatives, followed by deprotection and salt formation. For enantiomeric purity, chiral resolution techniques such as chiral HPLC or enzymatic kinetic resolution are critical. For example, enantiomers like (3R)- and (3S)-tert-butyl 3-aminobutanoate can be separated using chiral stationary phases, as noted in catalog listings for similar compounds . Reaction conditions (temperature, solvent choice) must be tightly controlled to minimize racemization .

Q. Basic: Which analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR Spectroscopy : To confirm structural integrity and stereochemistry (e.g., H and C NMR for tert-butyl and amine protons) .

- LCMS/HPLC : For assessing purity and monitoring reaction progress. LCMS can detect intermediates and byproducts, while reverse-phase HPLC quantifies enantiomeric excess .

- Elemental Analysis : To validate the hydrochloride salt stoichiometry .

Q. Basic: How should this compound be stored to maintain stability?

Store under inert gas (argon/nitrogen) at 2–8°C in airtight containers to prevent hydrolysis of the tert-butyl ester. Desiccants are recommended to avoid moisture absorption, which can degrade the compound. Stability studies under accelerated conditions (e.g., 40°C/75% RH) are advised for long-term storage protocols .

Q. Advanced: How can factorial design optimize the synthesis of this compound?

A factorial design can systematically evaluate variables like temperature, catalyst loading, and solvent polarity. For example:

- Factors : Reaction time (4–8 hrs), temperature (0–25°C), and molar ratio (1:1–1:2 amine:ester).

- Response Variables : Yield, purity, and enantiomeric excess.

Statistical analysis (ANOVA) identifies significant factors and interactions, reducing trial-and-error experimentation .

Q. Advanced: How do steric effects influence the reactivity of this compound in peptide coupling reactions?

The bulky tert-butyl group sterically hinders nucleophilic attack at the ester carbonyl, slowing acylation. To mitigate this:

- Use activating agents like HATU or DCC to enhance electrophilicity.

- Optimize solvent polarity (e.g., DMF or DCM) to stabilize transition states.

Kinetic studies comparing tert-butyl derivatives with smaller esters (e.g., methyl) can quantify steric contributions .

Q. Advanced: How can contradictory data on this compound’s solubility be resolved?

Discrepancies in solubility (e.g., aqueous vs. organic solvents) may arise from salt dissociation or impurities. Methodological steps:

- Dynamic Light Scattering (DLS) : Detect aggregates in aqueous solutions.

- Ion Chromatography : Quantify free chloride ions to assess salt dissociation.

- Purification : Recrystallize from ethanol/water mixtures to remove hydrophobic impurities .

Q. Advanced: What strategies are effective for studying this compound’s interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to receptors or enzymes.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).

- Molecular Dynamics Simulations : Predict binding modes using the compound’s stereochemistry and charge distribution .

Q. Advanced: How does this compound’s stability vary under physiological conditions?

Conduct pH-dependent stability studies (pH 1–10) using:

- UV-Vis Spectroscopy : Monitor ester hydrolysis via absorbance shifts.

- Mass Spectrometry : Identify degradation products (e.g., free 3-aminobutanoic acid).

Data from these assays inform its suitability as a prodrug or synthetic intermediate .

Q. Advanced: What role does this compound play in enzyme inhibition studies?

The compound’s amine group can act as a nucleophile to inhibit serine proteases or metalloenzymes. Assay design:

- Fluorogenic Substrates : Track inhibition via fluorescence quenching.

- X-ray Crystallography : Resolve inhibitor-enzyme complexes to identify binding motifs .

Q. Advanced: How can this compound be incorporated into solid-phase peptide synthesis (SPPS)?

Eigenschaften

IUPAC Name |

tert-butyl 3-aminobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-6(9)5-7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPNDKSXVMHZTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269151-21-4 | |

| Record name | tert-butyl 3-aminobutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.